Mdp-alanyl-cholesterol
Description
Mdp-alanyl-cholesterol is a synthetic cholesterol derivative designed for targeted drug delivery systems. Based on naming conventions, this compound likely consists of cholesterol conjugated to an alanyl spacer and a muramyl dipeptide (MDP) group. MDP is a known immunoadjuvant, suggesting this compound could enhance immune-targeted delivery or stimulate immune responses in therapeutic contexts. Its synthesis may involve multi-step routes similar to other cholesterol conjugates, such as coupling β-alanine and MDP to cholesterol via activating agents like carbonyldiimidazole (CDI) .
Properties
CAS No. |
99518-28-2 |
|---|---|
Molecular Formula |
C49H81N5O12 |
Molecular Weight |
932.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(1R,2S,3R,4R)-4-acetamido-1,2-dihydroxy-1-methoxy-5-oxopentan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoate |
InChI |
InChI=1S/C49H81N5O12/c1-26(2)12-11-13-27(3)35-16-17-36-34-15-14-32-24-33(20-22-48(32,8)37(34)21-23-49(35,36)9)66-46(62)29(5)51-40(57)19-18-38(43(50)59)54-44(60)28(4)52-45(61)30(6)65-42(41(58)47(63)64-10)39(25-55)53-31(7)56/h14,25-30,33-39,41-42,47,58,63H,11-13,15-24H2,1-10H3,(H2,50,59)(H,51,57)(H,52,61)(H,53,56)(H,54,60)/t27-,28+,29+,30-,33+,34+,35-,36+,37+,38-,39+,41+,42-,47-,48+,49-/m1/s1 |
InChI Key |
FOSDGASZBITTMS-IAPUFQLFSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(O)OC)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@H](O)OC)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(O)OC)O)C)C |
Synonyms |
3-O-(MDP-Ala)cholesterol MDP-alanyl-cholesterol MTP-alanyl-3-O-cholesterol MTP-CHOL N-acetylmuramyl-alanyl-isoglutamine-alanyl-cholesterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional and Application Differences
- Chol-AL-AG: Demonstrated efficacy in liver cancer models due to arabinogalactan’s affinity for asialoglycoprotein receptors on hepatocytes .
- Chol-M6P: Targets mannose receptors overexpressed in macrophages and certain tumors, enabling precise drug delivery .
- This compound: MDP’s immunostimulatory properties could make it suitable for vaccines or therapies requiring immune activation, though direct evidence is lacking.
Performance Metrics
- Binding Affinity : Chol-M6P liposomes exhibit >70% binding efficiency to macrophage cells, while Chol-AL-AG SMLs achieve ~60% uptake in HepG2 cells . This compound’s performance would depend on MDP receptor density in target tissues.
- Stability: Cholesterol-based liposomes generally show >48-hour stability in serum, with modifications like PEGylation further enhancing circulation time (noted in general liposome studies ).
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